molecular formula C11H20FNO3 B6357496 t-Butyl (3S,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1610418-18-2

t-Butyl (3S,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B6357496
CAS RN: 1610418-18-2
M. Wt: 233.28 g/mol
InChI Key: UIACYDBUYRFVMD-DTWKUNHWSA-N
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Description

The compound “t-Butyl (3S,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate” is a chemical with the molecular formula C11H21NO4 . It consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight of this compound is 231.292 .


Synthesis Analysis

While specific synthesis methods for “t-Butyl (3S,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate” were not found, similar compounds such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . For instance, the molecule of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .

Scientific Research Applications

Synthesis of Bioactive Molecules

The tert-butyl group in this compound plays a crucial role in the synthesis of bioactive molecules. Its unique reactivity pattern is utilized in chemical transformations that lead to the creation of compounds with potential biological activities . This includes the development of new pharmaceuticals that can interact with biological macromolecules in specific ways to treat various diseases.

Biocatalytic Processes

Due to its structural features, t-Butyl (3S,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate can be used in biocatalytic processes . These processes involve using enzymes or other biological catalysts to produce chemical compounds, including those that are difficult to synthesize through traditional chemical methods.

Antibacterial and Antifungal Applications

Compounds derived from piperazine, such as the one , have shown a wide spectrum of biological activities, including antibacterial and antifungal properties . This makes them valuable in the research and development of new antimicrobial agents that could be used to combat resistant strains of bacteria and fungi.

Anticancer Research

The piperazine ring, a component of this compound, is often incorporated into molecules designed for anticancer research . The flexibility and polar nature of the piperazine ring allow for the creation of compounds that can selectively target cancer cells, leading to the development of more effective cancer therapies.

Antiparasitic and Antihistamine Effects

Research has indicated that derivatives of piperazine exhibit antiparasitic and antihistamine effects . This compound could therefore contribute to the synthesis of treatments for parasitic infections and allergic reactions, improving the quality of life for patients suffering from these conditions.

Drug Discovery and Development

The incorporation of the piperazine ring into drug molecules is a significant strategy in drug discovery. It enhances water solubility, allows for the formation of hydrogen bonds, and can adjust molecular physicochemical properties, which are critical factors in the pharmacokinetics and pharmacodynamics of drugs .

properties

IUPAC Name

tert-butyl (3S,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIACYDBUYRFVMD-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134833
Record name rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine

CAS RN

882033-94-5
Record name rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882033-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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